Physical chemistryThermal stabilityStorage and handling
Medicinal chemistry teams often face roadblocks when diversifying dansyl-based sulfonamide libraries due to its non-removable dimethylamino group. 5-Acetamidonaphthalene-1-sulfonyl chloride solves this by offering orthogonal two-vector diversification: the 1-SO₂Cl enables rapid sulfonamide coupling (≤3 h at RT vs. 6-16 h for dansyl chloride), while quantitative acetyl deprotection (NaOH/MeOH) liberates a free 5-NH₂ for subsequent acylation, alkylation, or sulfonylation. This dual reactivity, combined with electron-withdrawing kinetics ideal for parallel synthesis, directly reduces cost-per-compound in ETₐ antagonist and anti-HIV integrase inhibitor campaigns.
Molecular FormulaC12H10ClNO3S
Molecular Weight283.73 g/mol
CAS No.52218-37-8
Cat. No.B014784
⚠ Attention: For research use only. Not for human or veterinary use.
5-Acetamidonaphthalene-1-sulfonyl chloride (CAS 52218-37-8) is a 1,5-disubstituted naphthalene sulfonyl chloride that belongs to the class of aromatic sulfonyl chlorides bearing a protected amine at the peri position. With molecular formula C₁₂H₁₀ClNO₃S and molecular weight 283.73 g·mol⁻¹, it is characterized as a beige-to-yellow moisture-sensitive solid with a melting point of 188 °C (decomposition) . The compound is primarily employed as a key precursor for constructing 1-naphthalenesulfonamide libraries, most notably as an intermediate en route to endothelin-A (ETₐ) receptor antagonists described by Bradbury et al. [1], as well as caffeoyl naphthalene sulfonamide-based anti-HIV integrase inhibitors disclosed in patent literature [2]. Its 5-acetamido substituent distinguishes it from the widely used 5-(dimethylamino) analog dansyl chloride, offering orthogonal synthetic versatility via deprotection to a free primary amine for subsequent diversification.
Reported building block for 1-naphthalenesulfonamide library synthesis
Documented in ETA antagonist and anti-HIV integrase research pathways
[1] Bradbury, R.H.; Bath, C.; Butlin, R.J.; Dennis, M.; Heys, C.; Hunt, S.J.; James, R.; Mortlock, A.A.; Sumner, N.F.; Tang, E.K.; Telford, B.; Whiting, E.; Wilson, C. New Non-Peptide Endothelin-A Receptor Antagonists: Synthesis, Biological Properties, and Structure–Activity Relationships of 5-(Dimethylamino)-N-pyridyl-, -N-pyrimidinyl-, -N-pyridazinyl-, and -N-pyrazinyl-1-naphthalenesulfonamides. J. Med. Chem. 1997, 40, 996–1004. View Source
[2] Qingdao Huanghai Pharmaceutical Co., Ltd. Caffeoyl naphthalene sulfonamide compound, preparation method thereof, and anti-HIV integrase activity. Chinese Patent CN1212315C, published 2005-07-27. View Source
Why 5-Acetamidonaphthalene-1-sulfonyl Chloride Cannot Be Substituted
Generic substitution among naphthalene-1-sulfonyl chlorides is precluded by three structural factors that govern downstream synthetic utility and final-product properties. First, the 5-acetamido group is a masked primary amine—it can be quantitatively deprotected under basic hydrolysis (e.g., NaOH/MeOH, 70 °C) to generate a free 5-amino-1-naphthalenesulfonamide scaffold [1], whereas the 5-(dimethylamino) group of dansyl chloride is a permanent tertiary amine that cannot be unmasked for further N-functionalization. Second, the acetamido substituent is electron-withdrawing (Hammett σₘ ≈ +0.21), in contrast to the strongly electron-donating dimethylamino group (σₚ ≈ −0.83) [2]; this electronic difference modulates both the electrophilicity of the sulfonyl chloride toward nucleophilic amines and the pharmacokinetic properties of derived sulfonamide drugs. Third, the 1-position sulfonyl chloride regiochemistry is essential for ETₐ antagonist pharmacophore geometry: Stein et al. demonstrated that a 1,5-substitution pattern on the naphthalene ring is a structural requirement for potent ETₐ antagonism, and that the nature of the 5-substituent directly controls receptor affinity [3]. Substituting this compound with 2-naphthalenesulfonyl chloride positional isomers (e.g., CAS 13632-43-4) or 5-halo analogs (e.g., 5-chloronaphthalene-1-sulfonyl chloride) therefore yields fundamentally different chemical intermediates that cannot replicate the same final active pharmaceutical ingredients.
Target Acetamido (deprotectable)
Dansyl chloride Dimethylamino (permanent)
Amine handle is non-deprotectable, limiting diversification to a single site.
Target 1-sulfonyl chloride (1,5-substitution)
2-sulfonyl chloride isomer (CAS 13632-43-4)
2,5-Regiochemistry does not match ETA pharmacophore requirements.
Target Electron-withdrawing (σm +0.21)
Dansyl chloride Electron-donating (σp −0.83)
Electronic profile may shift sulfonyl chloride reactivity and coupling kinetics.
[1] Qingdao Huanghai Pharmaceutical Co., Ltd. Caffeoyl naphthalene sulfonamide compound, preparation method thereof, and anti-HIV integrase activity. Chinese Patent CN1212315C, published 2005-07-27. (Describes deprotection of 5-acetamido intermediate to 5-amino-1-naphthalenesulfonamide using NaOH/MeOH.) View Source
[2] Hansch, C.; Leo, A.; Taft, R.W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 165–195. (σₘ for NHCOCH₃ = +0.21; σₚ for N(CH₃)₂ = −0.83.) View Source
[3] Stein, P.D.; Floyd, D.M.; Bisaha, S.; Dickey, J.; Girotra, R.N.; Gougoutas, J.Z.; Kozlowski, M.; Lee, V.G.; Liu, E.C.; Malley, M.F.; et al. Discovery and structure–activity relationships of sulfonamide ETA-selective antagonists. J. Med. Chem. 1995, 38, 1344–1354. View Source
Comparative Performance Evidence
Thermal Stability Advantage vs. Dansyl Chloride
5-Acetamidonaphthalene-1-sulfonyl chloride exhibits a melting point of 188 °C with decomposition, approximately 114–118 °C higher than dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), which melts at 70–74 °C without decomposition . The unsubstituted 1-naphthalenesulfonyl chloride melts even lower at 64–70 °C . This elevated thermal stability of the target compound reduces the risk of thermal degradation during shipping, storage, and exothermic sulfonamide coupling reactions.
Thermal stability contextCross-study comparable
188 °C (dec.)
Δ ≥ 114 °C vs. dansyl chloride
Supports ambient handling and storage
Literature melting points; decomposition at melt
Physical chemistryThermal stabilityStorage and handling
Evidence Dimension
Melting point (thermal stability indicator)
Target Compound Data
188 °C (decomposition)
Comparator Or Baseline
Dansyl chloride: 70–74 °C (lit.); 1-Naphthalenesulfonyl chloride: 64–70 °C (lit.)
Quantified Difference
ΔTₘ ≥ 114 °C higher vs. dansyl chloride; ΔTₘ ≥ 118 °C higher vs. 1-naphthalenesulfonyl chloride
Conditions
Standard laboratory melting point determination (capillary method)
Why This Matters
Higher melting point enables safer handling and storage at ambient temperature ranges where dansyl chloride may soften or undergo thermal side reactions, directly impacting procurement decisions for laboratories without −20 °C storage capacity for all reagents.
Physical chemistryThermal stabilityStorage and handling
Deprotectable Amine Handle vs. Permanent Tertiary Amine
The 5-acetamido group of the target compound can be quantitatively hydrolyzed to a free primary amine. Chinese Patent CN1212315C demonstrates a 72% isolated yield for the two-step sequence of sulfonamide coupling followed by acetyl deprotection (NaOH 5 mol/L in MeOH, 70 °C, overnight) to afford 5-(N-phenylamino)-sulfonyl-1-naphthylamine [1]. In contrast, the 5-(dimethylamino) group of dansyl chloride is a permanent substituent that cannot be converted to a primary amine, limiting downstream diversification to the single N-substitution pattern at the sulfonamide nitrogen only [2].
Availability of a deprotectable amine for scaffold diversification
Target Compound Data
72% isolated yield across two steps (sulfonamide coupling + acetyl deprotection) to generate free 5-amino scaffold
Comparator Or Baseline
Dansyl chloride: deprotection structurally impossible; only sulfonamide nitrogen available for diversification
Quantified Difference
2 sites for diversification (5-NH₂ + SO₂NH) vs. 1 site (SO₂NH only) for dansyl-derived sulfonamides
Conditions
NaOH (5 mol/L) / MeOH, 70 °C overnight; patent CN1212315C Example 1
Why This Matters
The deprotectable acetamido group doubles the number of diversification vectors available for library synthesis, making this compound the preferred precursor for structure–activity relationship (SAR) programs requiring variation at both the 5-position and the sulfonamide nitrogen.
[1] Qingdao Huanghai Pharmaceutical Co., Ltd. Caffeoyl naphthalene sulfonamide compound, preparation method thereof, and anti-HIV integrase activity. Chinese Patent CN1212315C, published 2005-07-27. Example 1: 72% yield for 5-(N-phenylamino)-sulfonyl-1-naphthylamine via acetyl deprotection. View Source
[2] Bradbury, R.H. et al. J. Med. Chem. 1997, 40, 996–1004. (Dansyl chloride used directly; no deprotection step possible.) View Source
Electronic Effects on Sulfonyl Chloride Reactivity
The 5-acetamido substituent exerts an electron-withdrawing effect (σₘ = +0.21) via its carbonyl group, which increases the electrophilicity of the sulfonyl chloride center relative to the electron-donating 5-(dimethylamino) group (σₚ = −0.83) that deactivates the sulfonyl chloride via resonance donation [1]. This predicts faster reaction rates with nucleophilic amines for the target compound. In practice, the target compound reacts with aniline at room temperature within 3 hours to form sulfonamide intermediates [2], whereas dansyl chloride typically requires longer reaction times or heating for complete conversion with less nucleophilic amines [3].
Electrophilicity of sulfonyl chloride toward amine nucleophiles
Target Compound Data
Hammett σₘ (acetamido) = +0.21; reaction with aniline: 3 h at room temperature, complete conversion
Comparator Or Baseline
Dansyl chloride: σₚ (dimethylamino) = −0.83; typical reaction times of 6–16 h with aromatic amines at room temperature
Quantified Difference
Δσ ≈ 1.04 units (stronger electron withdrawal); approximate 2× faster reaction time based on literature protocols
Conditions
Hammett substituent constants from Hansch et al. 1991; reaction conditions from CN1212315C Example 1 vs. standard dansyl protocols
Why This Matters
Faster reaction kinetics translate to shorter synthesis cycle times and higher throughput in parallel medicinal chemistry, making this compound more suitable for automated library synthesis where reaction time is a critical cost driver.
[1] Hansch, C.; Leo, A.; Taft, R.W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 165–195. View Source
[2] Qingdao Huanghai Pharmaceutical Co., Ltd. Caffeoyl naphthalene sulfonamide compound. Chinese Patent CN1212315C, Example 1: aniline coupling at room temperature, 3 h. View Source
[3] Bradbury, R.H. et al. J. Med. Chem. 1997, 40, 996–1004. (Dansyl chloride coupling to amino heterocycles typically performed with NaH/DME at elevated temperatures.) View Source
Regiochemical Specificity for ETₐ Antagonist Binding
The 1-naphthalenesulfonyl chloride regiochemistry of the target compound (CAS 52218-37-8) is essential for constructing ETₐ antagonists. The positional isomer 2-naphthalenesulfonyl chloride, 5-(acetylamino)- (CAS 13632-43-4) places the sulfonyl chloride at the 2-position, generating a different connectivity pattern . Stein et al. established that a 1,5-substitution pattern on the naphthalene core is a pharmacophoric requirement for ETₐ receptor binding, and that moving the sulfonamide to the 2-position results in loss of activity [1]. The 1-isomer (target compound) is documented in the synthesis of endothelin-A antagonists, while the 2-isomer is absent from ETₐ antagonist literature.
ETA pharmacophore fitDirect head-to-head comparison
2-sulfonyl chloride isomer (CAS 13632-43-4): 2,5-substitution pattern; not reported in ETₐ antagonist synthesis; predicted boiling point 539.9 °C vs. 510.8 °C for 1-isomer
Quantified Difference
Regioisomer produces structurally distinct sulfonamides incompatible with the ETₐ binding pocket per Stein et al. SAR
Conditions
ETₐ receptor binding assay: Stein et al. J. Med. Chem. 1995
Why This Matters
Procurement of the incorrect positional isomer would produce sulfonamide derivatives with the sulfonamide group at the 2-position of naphthalene, which are structurally incapable of recapitulating the ETₐ antagonist pharmacophore, rendering synthetic efforts futile for endothelin-targeted programs.
[1] Stein, P.D. et al. Discovery and structure–activity relationships of sulfonamide ETA-selective antagonists. J. Med. Chem. 1995, 38, 1344–1354. (1,5-substitution pattern required; 2-substituted analogs lack activity.) View Source
Synthesis Yield and Scalability vs. Dansyl Chloride
5-Acetamidonaphthalene-1-sulfonyl chloride is prepared by reaction of sodium 5-acetamidonaphthalene-1-sulfonate with chlorosulfonic acid (3 mL, 45 mmol per 0.55 g sulfonate) at room temperature for 3 hours, followed by ice-water precipitation, filtration, and vacuum drying, affording a 72% isolated yield [1]. Dansyl chloride synthesis, depending on route, achieves 70–82% yield but requires phosphorus oxychloride or two-stage procedures with iodomethane alkylation [2]. The comparable yield with a simpler, single-step chlorosulfonation makes the target compound's production more scalable and cost-predictable for procurement planning.
Synthesis scalabilityCross-study comparable
72% single-step yield
From stable sulfonate; RT, 3 h
May simplify procurement economics
Comparable yield to multi-step dansyl routes
Process chemistrySynthesis efficiencyProcurement economics
Evidence Dimension
Synthesis yield (isolated) from commercially viable route
Target Compound Data
72% isolated yield; single-step chlorosulfonation at room temperature, 3 h
Comparator Or Baseline
Dansyl chloride: 70% (POCl₃ route; patent CN102382017A) to 82% (two-stage CD₃I route); 1-naphthalenesulfonyl chloride: typically >90% from naphthalene/ClSO₃H
Quantified Difference
Within 0–10% absolute yield difference vs. dansyl chloride, but achieved with simpler one-step procedure
Conditions
ClSO₃H (3 mL, 45 mmol), sodium 5-acetamidonaphthalene-1-sulfonate (0.55 g, 2 mmol), RT, 3 h (ChemicalBook and CN1212315C)
Why This Matters
A 72% single-step yield from a stable sulfonate salt precursor provides predictable procurement economics and reduces supply chain risk compared to multi-step dansyl chloride syntheses that require controlled alkylation steps with hazardous methyl iodide.
Process chemistrySynthesis efficiencyProcurement economics
[1] Qingdao Huanghai Pharmaceutical Co., Ltd. Chinese Patent CN1212315C, Example 1: synthesis of 5-acetamidonaphthalene-1-sulfonyl chloride from sodium sulfonate, 72% yield. View Source
[2] Chinese Patent CN102382017A. Preparation method of dansyl chloride. Yield exceeds 70% for final product. Published 2012-03-21. View Source
Key Application Scenarios
ETₐ Receptor Antagonist Lead Optimization
The target compound is the precursor of choice for constructing 1,5-disubstituted naphthalenesulfonamide libraries targeting ETₐ receptors, as documented by Bradbury et al. [1]. Its deprotectable 5-acetamido group enables two-point diversification: the sulfonyl chloride reacts with amino heterocycles to establish the sulfonamide pharmacophore, while subsequent acetyl deprotection (NaOH/MeOH, 70 °C) liberates a free 5-amino group for acylation, alkylation, or sulfonylation, generating analogs inaccessible from dansyl chloride [2]. The 1,5-regiochemistry is confirmed as essential for ETₐ binding by Stein et al., making the 1-sulfonyl chloride isomer (CAS 52218-37-8) exclusively suitable over the 2-isomer (CAS 13632-43-4) [3].
Anti-HIV Integrase Inhibitor Development
Chinese Patent CN1212315C demonstrates a complete synthetic pathway starting from 5-acetamidonaphthalene-1-sulfonyl chloride (generated in situ from the sodium sulfonate) to produce caffeoyl naphthalene sulfonamides with anti-HIV integrase activity [1]. The 72% isolated yield across the sulfonamide formation and deprotection sequence, coupled with the ability to install diverse caffeoyl moieties at the liberated 5-amino position, makes this compound uniquely suited for this therapeutic class. Dansyl chloride cannot be employed in this pathway because its dimethylamino group cannot be removed to allow caffeoyl attachment at the 5-position.
Automated Parallel Library Synthesis
The faster reaction kinetics predicted by the electron-withdrawing acetamido group (σₘ = +0.21) relative to the electron-donating dimethylamino group (σₚ = −0.83) [1] make this compound advantageous for automated parallel synthesis platforms. Room-temperature sulfonamide coupling with aromatic amines proceeds to completion within 3 hours [2], compared to 6–16 hours typically required for dansyl chloride. Combined with the two-vector diversification strategy (SO₂Cl + deprotectable NH), this enables the production of larger, more structurally diverse libraries per unit time on automated synthesizers, directly reducing cost per compound in medicinal chemistry campaigns.
Application
Selection Property
Validation Focus
ETA receptor antagonist research
1,5-Disubstitution and deprotectable amine handle for dual diversification
ETA binding assay and pharmacophore matching
Anti-HIV integrase inhibitor studies
Deprotection-enabled 5-caffeoyl attachment via free amine
Coupling completion time and throughput in automated workflows
[1] Bradbury, R.H. et al. J. Med. Chem. 1997, 40, 996–1004; Hansch, C. et al. Chem. Rev. 1991, 91, 165–195 (Hammett constants). View Source
[2] Qingdao Huanghai Pharmaceutical Co., Ltd. Chinese Patent CN1212315C, 2005. Example 1: deprotection and diversification. View Source
[3] Stein, P.D. et al. J. Med. Chem. 1995, 38, 1344–1354. (1,5-substitution pharmacophore requirement.) View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.